N-(2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl)acetamide
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Overview
Description
N-(2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl)acetamide is a complex organic compound that features a morpholine ring, an indole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by a morpholine group.
Acetamide Formation: The final step involves the acylation of the indole-morpholine intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has a similar morpholine ring and is used as a herbicide.
N-(1-diethylamino-3-morpholin-4-ylpropan-2-yl)-2,2-diphenylacetamide: Another compound with a morpholine ring, used for its pharmacological properties.
Uniqueness
N-(2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl)acetamide is unique due to its specific combination of an indole moiety, a morpholine ring, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H23N3O3 |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethyl]acetamide |
InChI |
InChI=1S/C18H23N3O3/c1-14(22)19-7-6-15-12-21(17-5-3-2-4-16(15)17)13-18(23)20-8-10-24-11-9-20/h2-5,12H,6-11,13H2,1H3,(H,19,22) |
InChI Key |
JPSSSXHALVGGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |
Origin of Product |
United States |
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